molecular formula C23H20O7 B2541000 ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 898430-07-4

ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate

Cat. No. B2541000
CAS RN: 898430-07-4
M. Wt: 408.406
InChI Key: FFFOXEXYJUVREJ-UHFFFAOYSA-N
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Description

“Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate” is a complex organic compound with the molecular formula C29H24O7 . It has an average mass of 484.497 Da and a mono-isotopic mass of 484.152191 Da .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, a chromen ring, and an ethyl propanoate group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, a new method has been successfully developed that offers a facile and reliable approach for synthesizing (E)-2- (1- (methoxyimino)ethyl)-2-phenylbenzofuran-3 (2H)-one .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives, including STL034219, have demonstrated potent anti-tumor effects. Researchers have observed inhibition of cell growth in various cancer types, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to interfere with cancer cell proliferation makes it a potential candidate for targeted therapies.

Anti-Viral Potential

Given the global importance of antiviral drugs, researchers have explored benzofuran derivatives for their anti-viral activity. While STL034219’s specific antiviral effects remain unexplored, its presence in this class of compounds warrants investigation. For instance, a novel macrocyclic benzofuran compound has already shown anti-hepatitis C virus activity .

Synthetic Chemistry Applications

Benzofuran compounds serve as valuable building blocks in synthetic chemistry. Researchers have developed novel methods for constructing benzofuran rings, including unique free radical cyclization cascades and proton quantum tunneling reactions . These synthetic approaches enable the creation of complex benzofuran derivatives, potentially expanding their applications.

Drug Lead Compound Exploration

Due to its diverse biological activities, STL034219 could serve as a natural drug lead compound. Researchers worldwide are exploring its potential therapeutic applications. For instance, novel scaffold compounds derived from benzofuran have been investigated as anticancer agents . STL034219’s unique structure may hold promise for drug development.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s known that some substituted benzofurans have dramatic anticancer activities . They have been found to have significant cell growth inhibitory effects in different types of cancer cells .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O7/c1-4-27-23(25)13(2)28-15-8-9-18-16(11-15)17(12-21(24)29-18)20-10-14-6-5-7-19(26-3)22(14)30-20/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFOXEXYJUVREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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